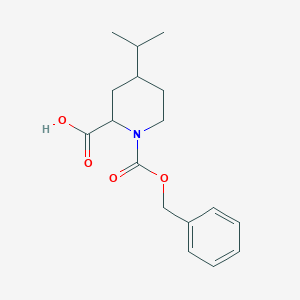
1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a phenylmethoxycarbonyl group and a propan-2-yl group, making it a versatile molecule for synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the protection of the piperidine nitrogen with a phenylmethoxycarbonyl group, followed by alkylation with a propan-2-yl group
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a lactam or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group may facilitate binding to enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
1-Phenyl-2-propanone: A related compound with a phenyl group and a propanone moiety.
Phenylacetone: Another similar compound used in organic synthesis and drug development.
Uniqueness: 1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
261777-48-4 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-12(2)14-8-9-18(15(10-14)16(19)20)17(21)22-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,19,20) |
Clave InChI |
FSHZWVDKOLMWEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


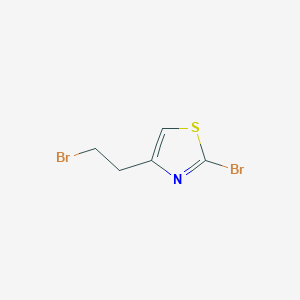
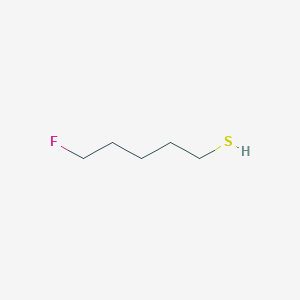

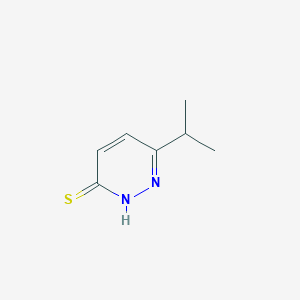
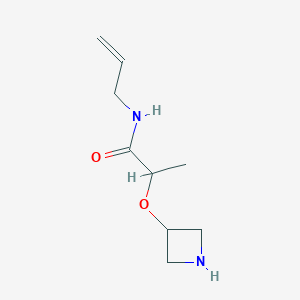

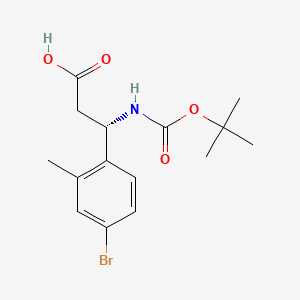
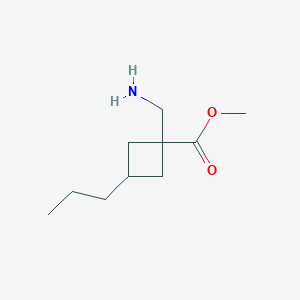

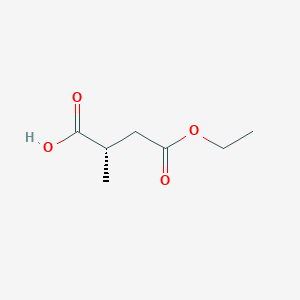
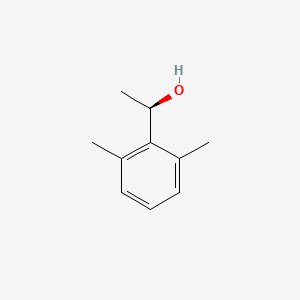
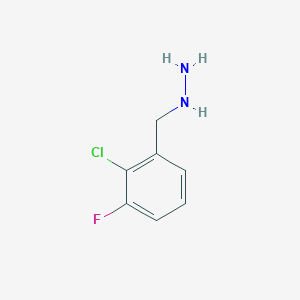
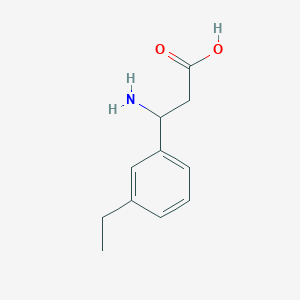
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
